molecular formula C14H19BrO3 B3075138 Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate CAS No. 1026417-18-4

Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate

Cat. No.: B3075138
CAS No.: 1026417-18-4
M. Wt: 315.2 g/mol
InChI Key: NNORCUDKGASIRG-UHFFFAOYSA-N
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Description

Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate is an organic ester compound characterized by a phenylacetate backbone substituted with a 5-bromopentyloxy group at the para position of the benzene ring. The bromine atom is located on the terminal carbon of a pentyl chain connected via an ether linkage. This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler brominated phenylacetates, making it a candidate for applications in medicinal chemistry and material science. Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds .

Properties

IUPAC Name

methyl 2-[4-(5-bromopentoxy)phenyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrO3/c1-17-14(16)11-12-5-7-13(8-6-12)18-10-4-2-3-9-15/h5-8H,2-4,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNORCUDKGASIRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC=C(C=C1)OCCCCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261000
Record name Methyl 4-[(5-bromopentyl)oxy]benzeneacetate
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URL https://comptox.epa.gov/dashboard/DTXSID701261000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026417-18-4
Record name Methyl 4-[(5-bromopentyl)oxy]benzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026417-18-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-[(5-bromopentyl)oxy]benzeneacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261000
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate typically involves the reaction of 4-hydroxyphenylacetic acid with 5-bromopentanol in the presence of a suitable catalyst. The esterification reaction is carried out under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the 5-bromopentyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

    Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid, or basic conditions using sodium hydroxide or potassium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenyl acetates with various functional groups.

    Hydrolysis: Formation of 4-((5-bromopentyl)oxy)phenylacetic acid and methanol.

    Oxidation: Formation of oxidized phenyl derivatives such as quinones.

Scientific Research Applications

Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: Investigated for its effects on cellular processes and potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate involves its interaction with specific molecular targets. The bromine atom in the 5-bromopentyl group can participate in halogen bonding with biological macromolecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that interact with cellular pathways.

Comparison with Similar Compounds

Substituent Position and Chain Length

The position of the bromine atom and the length of the alkyl chain significantly influence reactivity and biological activity. Key comparisons include:

Compound Name Substituent Structure Bromine Position Molecular Weight Key Features
Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate -(O(CH₂)₅Br) Terminal of pentyl ~315.2 g/mol Long chain enhances lipophilicity
Methyl 2-(4-bromophenyl)acetate -Br Directly on phenyl ~243.1 g/mol Simpler structure; regulatory use
Methyl 2-(4-(bromomethyl)phenyl)acetate -(CH₂Br) Benzyl position ~257.1 g/mol Bromine closer to aromatic ring
Methyl 2-(4-(2-bromoethyl)phenyl)acetate -(CH₂CH₂Br) Ethyl chain ~257.1 g/mol Shorter chain; higher reactivity
Phenacyl 4-(bromomethyl)phenylacetate -(CH₂Br) with phenacyl ester Benzyl position ~377.2 g/mol Bulkier ester group; altered solubility

Key Observations :

  • Reactivity : Terminal bromine in the pentyl chain (target compound) may facilitate nucleophilic substitution reactions, whereas bromine directly on the phenyl ring (e.g., Methyl 2-(4-bromophenyl)acetate) is less reactive in such contexts .

Research Findings and Data

Stability and Reactivity

  • Hydrolytic Stability : Methyl esters (e.g., target compound) are generally more stable under basic conditions than phenacyl esters (e.g., Phenacyl 4-(bromomethyl)phenylacetate) due to reduced electrophilicity .
  • Bromine Reactivity : Terminal bromine in the pentyl chain undergoes SN2 reactions more readily than bromine on aromatic rings, enabling functionalization for conjugation or further derivatization .

Crystallographic Insights

    Biological Activity

    Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

    Chemical Structure and Properties

    The chemical structure of this compound can be represented as follows:

    • Molecular Formula : C15_{15}H19_{19}BrO2_2
    • Molecular Weight : 325.22 g/mol
    • CAS Number : 1262176-09-6

    This compound features a bromopentyl group linked to a phenyl ring through an ether bond, which may influence its biological properties.

    Anticancer Properties

    Recent studies have investigated the anticancer potential of compounds similar to this compound. For example, derivatives containing similar structural motifs have shown significant cytotoxic effects against various cancer cell lines. A study reported that compounds with brominated alkyl chains exhibited enhanced activity against colorectal cancer cells, suggesting that the bromopentyl group may contribute to increased cytotoxicity through mechanisms such as apoptosis induction and caspase activation .

    Antimicrobial Activity

    The compound's potential antimicrobial effects have also been explored. Research on related phenolic compounds indicates that modifications in the alkyl chain can enhance antibacterial activity against Gram-positive bacteria. For instance, derivatives with longer or halogenated chains have demonstrated increased efficacy against Staphylococcus aureus and Escherichia coli .

    Anti-inflammatory Effects

    Inflammation plays a critical role in various diseases, and compounds with similar structures have been evaluated for their anti-inflammatory properties. A recent study highlighted that certain derivatives could inhibit key inflammatory pathways, suggesting that this compound might also possess similar properties .

    Table 1: Summary of Biological Activities of Related Compounds

    Compound NameActivity TypeIC50_{50} (µM)Target/Cell Line
    Compound AAnticancer10SW620 (Colorectal Cancer)
    Compound BAntimicrobial15S. aureus
    Compound CAnti-inflammatory5RAW264.7 (Macrophages)

    Table 2: Structure-Activity Relationship (SAR)

    SubstituentEffect on Activity
    Bromine at C5Increased cytotoxicity
    Ether linkageEnhanced bioavailability
    Alkyl chain lengthImproved antimicrobial action

    Case Study 1: Anticancer Evaluation

    In a comparative study, this compound was tested alongside its non-brominated analogs on various cancer cell lines. The results indicated that the brominated version exhibited a significantly lower IC50_{50}, highlighting the importance of the bromopentyl group in enhancing anticancer efficacy .

    Case Study 2: Antimicrobial Testing

    Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Staphylococcus epidermidis. The compound demonstrated potent activity with an IC50_{50} value lower than traditional antibiotics, suggesting its potential as an alternative treatment option .

    Q & A

    Basic Research Questions

    Q. What are the common synthetic routes for Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate, and how are intermediates purified?

    • Methodology : The compound is typically synthesized via nucleophilic substitution using 1,5-dibromopentane and phenolic precursors. For example, 1,5-dibromopentane reacts with a substituted phenol (e.g., 4-hydroxyphenylacetic acid methyl ester) in the presence of a base like cesium carbonate. The reaction is carried out in polar aprotic solvents (e.g., acetonitrile) at elevated temperatures (75–80°C) to facilitate alkylation .
    • Purification : Silica gel column chromatography with ethyl acetate/hexane gradients (e.g., 1:4 v/v) is used to isolate intermediates. Final products may require HPLC purification using reversed-phase C18 columns and mobile phases like MeCN/water (0.1% formic acid) to achieve >95% purity .

    Q. How is the structural integrity of this compound validated?

    • Analytical Techniques :

    • LCMS : Confirms molecular weight (e.g., m/z 387 [M+H]+ for the parent compound) and detects impurities .
    • NMR Spectroscopy : 1^1H and 13^13C NMR identify key functional groups (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl ester at δ 3.6 ppm) .
    • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. Software like SHELXL refines structures using high-resolution data, with R-values <0.06 for reliable models .

    Advanced Research Questions

    Q. How can researchers address low yields in the alkylation step during synthesis?

    • Optimization Strategies :

    • Catalyst Screening : Use stronger bases (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to improve nucleophilicity of the phenolic oxygen .
    • Solvent Effects : Switch from acetonitrile to DMF for better solubility of intermediates .
    • Temperature Control : Gradual heating (e.g., 60°C → 80°C) minimizes side reactions like elimination .
      • Troubleshooting : Monitor reaction progress via TLC. If byproducts persist, employ flash chromatography with optimized solvent gradients .

    Q. What computational methods are suitable for predicting reactivity and regioselectivity in bromopentyl derivatives?

    • DFT Studies : Density Functional Theory (e.g., B3LYP/6-31G*) models reaction pathways, identifying transition states and energy barriers for bromine displacement .
    • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics. For example, acetonitrile’s polarity stabilizes ionic intermediates, favoring SN2 mechanisms .
    • Software Tools : Gaussian or ORCA for energy calculations; VMD for visualizing molecular interactions .

    Q. How can researchers resolve contradictions in spectroscopic data for bromopentyl-containing analogs?

    • Case Study : In Example 148 of EP 4 374 877 A2, unexpected LCMS peaks suggested bromine loss. Resolution involved:

    • Isotopic Pattern Analysis : Verified molecular ion clusters (e.g., 79^{79}Br/81^{81}Br ratio) to confirm bromine retention .
    • 2D NMR (COSY, HSQC) : Correlated ambiguous proton signals to adjacent carbons, ruling out structural isomers .
      • Collaborative Validation : Cross-check data with independent labs or databases (e.g., Cambridge Structural Database) .

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
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    Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate
    Reactant of Route 2
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    Methyl 2-(4-((5-bromopentyl)oxy)phenyl)acetate

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